1,3-dimethyl-5-((pyridin-2-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
This compound is a pyrimidine derivative with the molecular formula C15H15N5O2. Pyrimidines are part of living organisms and play a vital role in various biological procedures as well as in cancer pathogenesis .
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrimidine derivatives can be synthesized through various methods. For instance, 5-acetyl-4-aminopyrimidines, when acylated with carboxylic anhydrides or acid chlorides and heated under reflux with MeONa in BuOH, can transform into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine core, which is a six-membered 1,3-diazine ring containing nitrogen at the 1 and 3 positions . The compound has a molecular weight of 297.318.Physical and Chemical Properties Analysis
The compound has a molecular weight of 297.318. Further physical and chemical properties were not found in the available resources.Scientific Research Applications
Novel Synthesis Methods
1,3-Dimethyl-5-((pyridin-2-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, a pyrimidine derivative, has been a subject of research due to its interesting chemical properties and potential applications in various fields. Researchers have developed novel multicomponent synthesis methods for pyridine-pyrimidines, including the derivatives of this compound, which are catalyzed by specific ionic liquids supported on functionalized nanosilica under microwave irradiation. This method is notable for its efficiency, reusability of the catalyst, and the avoidance of solvent use, highlighting its environmental friendliness and potential for high-yield production of such compounds (Rahmani et al., 2018).
Green Chemistry Approaches
In an effort to promote green chemistry, researchers have explored water-mediated synthesis techniques for pyrimidine derivatives, emphasizing the importance of eco-friendly methods in chemical synthesis. These approaches not only aim to reduce the environmental impact of chemical production but also enhance the efficiency and safety of the synthesis processes (Brahmachari et al., 2020).
Photophysical Properties and Applications
The study of photophysical properties of pyrimidine derivatives has led to the development of novel compounds with potential applications in optical sensing, including pH sensing. This research avenue explores the unique properties of pyrimidine derivatives to develop sensors and materials for various technological applications, showcasing the versatility of these compounds in scientific research (Yan et al., 2017).
Antimicrobial Activity
Pyrimidine derivatives have been investigated for their antimicrobial properties, with some compounds showing promising results against various bacterial strains. This highlights the potential of this compound and related compounds in the development of new antimicrobial agents, contributing to the fight against drug-resistant bacteria (Alwan et al., 2014).
Future Directions
Properties
IUPAC Name |
1,3-dimethyl-5-(pyridin-2-ylmethylamino)pyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-19-13-12(14(21)20(2)15(19)22)11(6-8-17-13)18-9-10-5-3-4-7-16-10/h3-8H,9H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOEDHMGXVTUNFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)C)NCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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